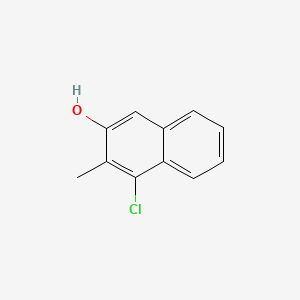
4-Chloro-3-methyl-naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methyl-naphthalen-2-ol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 3rd position on the naphthalene ring, along with a hydroxyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-naphthalen-2-ol typically involves the chlorination of 3-methyl-naphthalen-2-ol. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
4-Chloro-3-methyl-naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3-methyl-naphthalen-2-one.
Reduction: 3-Methyl-naphthalen-2-ol.
Substitution: 4-Methoxy-3-methyl-naphthalen-2-ol.
科学研究应用
4-Chloro-3-methyl-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3-methyl-naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methyl-naphthalen-1-ol
- 3-Chloro-2-methyl-naphthalen-1-ol
- 4-Bromo-3-methyl-naphthalen-2-ol
Uniqueness
4-Chloro-3-methyl-naphthalen-2-ol is unique due to the specific positioning of the chlorine and methyl groups on the naphthalene ring, which imparts distinct chemical and physical properties
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
4-chloro-3-methylnaphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO/c1-7-10(13)6-8-4-2-3-5-9(8)11(7)12/h2-6,13H,1H3 |
InChI 键 |
UWRHWMFVMQXJNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


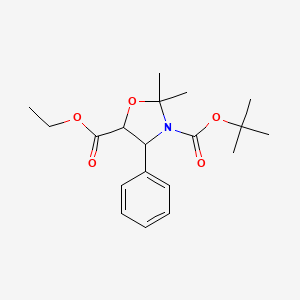

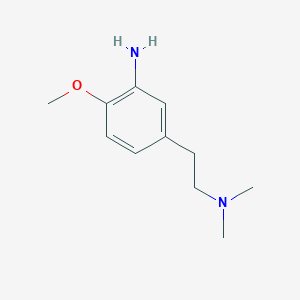

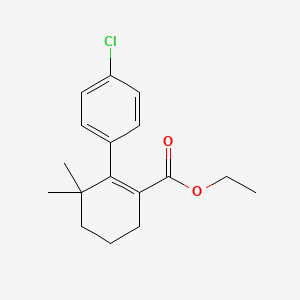
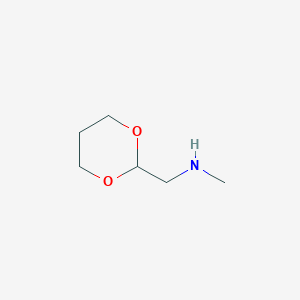

silane](/img/structure/B13891295.png)
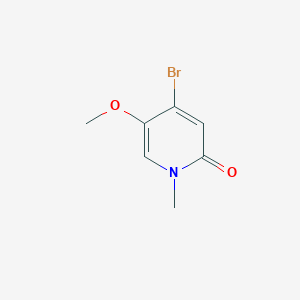
![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
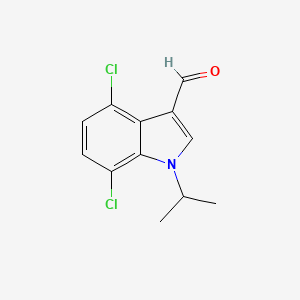
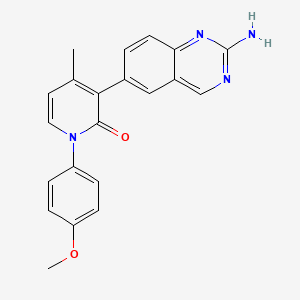
![2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)
